N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)thiophene-2-carboxamide
Overview
Description
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a unique combination of a tetrahydronaphthalene moiety and a thiophene carboxamide group
Mechanism of Action
Target of Action
It’s worth noting that both thiophene and tetrahydronaphthalene derivatives have been associated with a variety of biological activities . For instance, thiophene derivatives have shown anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Similarly, tetrahydronaphthalene derivatives have been linked to the inhibition of serotonin and norepinephrine reuptake .
Mode of Action
The biological activities of similar compounds suggest that they may interact with multiple receptors, leading to a variety of effects . The thiophene moiety, for example, is known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Given the broad spectrum of biological activities associated with thiophene and tetrahydronaphthalene derivatives, it is likely that multiple pathways are affected .
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest that they may have good bioavailability .
Result of Action
The biological activities of similar compounds suggest that they may have a variety of effects at the molecular and cellular level .
Action Environment
Like all chemical compounds, its action, efficacy, and stability are likely to be influenced by factors such as temperature, ph, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Tetrahydronaphthalene Moiety: This can be achieved through the hydrogenation of naphthalene using a nickel catalyst under high pressure and temperature conditions.
Attachment of the Thiophene Carboxamide Group: The thiophene carboxamide group can be introduced via a condensation reaction between thiophene-2-carboxylic acid and the tetrahydronaphthalene derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydronaphthalene moiety can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation using bromine or chlorination using chlorine gas.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Bromine in acetic acid for bromination; chlorine gas in the presence of a catalyst for chlorination.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: Its interactions with various biological targets can be studied to understand its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
- N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- 1,2,3,4-Tetrahydronaphthalene derivatives
Uniqueness
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)thiophene-2-carboxamide is unique due to the combination of the tetrahydronaphthalene and thiophene carboxamide moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]thiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-15(14-6-3-9-20-14)17-11-16(19)8-7-12-4-1-2-5-13(12)10-16/h1-6,9,19H,7-8,10-11H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKSUELQPBUTRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC=CS3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401134903 | |
Record name | 2-Thiophenecarboxamide, N-[(1,2,3,4-tetrahydro-2-hydroxy-2-naphthalenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401134903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421485-29-1 | |
Record name | 2-Thiophenecarboxamide, N-[(1,2,3,4-tetrahydro-2-hydroxy-2-naphthalenyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1421485-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiophenecarboxamide, N-[(1,2,3,4-tetrahydro-2-hydroxy-2-naphthalenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401134903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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